![molecular formula C22H18BrClN2O4 B4672567 2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4672567.png)
2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide
Overview
Description
2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide, also known as BPHA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a hydrazide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of 2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide is thought to involve the inhibition of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on PTPs, 2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. These include the activation of insulin signaling pathways, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide is its selectivity for certain PTPs, which makes it a potentially useful tool for studying the role of these enzymes in disease. However, like any chemical compound, 2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide has limitations in terms of its stability, solubility, and toxicity, which must be taken into account when designing experiments.
Future Directions
There are many potential future directions for research involving 2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide. These include further studies on its effects on PTPs and insulin signaling pathways, as well as investigations into its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the development of new synthetic methods for 2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide and related compounds could lead to the discovery of new drugs with even greater efficacy and selectivity.
Scientific Research Applications
2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide has been used in a variety of scientific research applications, including studies on the inhibition of protein tyrosine phosphatases (PTPs) and the regulation of insulin signaling pathways. PTPs are a class of enzymes that play a key role in the regulation of cellular signaling pathways, and their dysregulation has been implicated in a range of diseases, including cancer and diabetes. 2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide has been shown to selectively inhibit certain PTPs, making it a potential therapeutic agent for the treatment of these diseases.
properties
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-(4-phenylphenoxy)acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN2O4/c23-19-12-17(24)8-11-20(19)30-14-22(28)26-25-21(27)13-29-18-9-6-16(7-10-18)15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWOCNJZRMDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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